molecular formula C9H5N3 B2603428 1,6-Naphthyridine-5-carbonitrile CAS No. 28694-40-8

1,6-Naphthyridine-5-carbonitrile

Cat. No. B2603428
CAS RN: 28694-40-8
M. Wt: 155.16
InChI Key: MAFYIHVFQQCKHY-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-5-carbonitrile is a chemical compound with the linear formula C9H5N3. It has a molecular weight of 155.16 . It is a solid substance that is stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 1,6-Naphthyridine-5-carbonitrile and its derivatives involves various methods. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .


Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-5-carbonitrile is represented by the InChI code 1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H . The InChI key for this compound is MAFYIHVFQQCKHY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,6-Naphthyridine-5-carbonitrile are diverse. For instance, a subsequent nucleophilic aromatic substitution can take place to generate an anionic intermediate. The elimination of halide then affords the desired products .


Physical And Chemical Properties Analysis

1,6-Naphthyridine-5-carbonitrile is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.16 .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridine-5-carbonitrile, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines have been found to exhibit anti-HIV (Human Immunodeficiency Virus) activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.

Antimicrobial Activity

These compounds have also shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antioxidant Activity

1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Properties

Apart from anti-HIV activity, 1,6-Naphthyridines have also shown broader antiviral properties . This suggests potential applications in the treatment of various viral infections.

Antiproliferative Activity

1,6-Naphthyridines have demonstrated antiproliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of inhibiting the growth of cancer cells.

Safety And Hazards

The safety information for 1,6-Naphthyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers

The relevant papers for 1,6-Naphthyridine-5-carbonitrile include various studies on its synthesis, properties, and applications . These papers provide valuable insights into the chemical behavior and potential uses of this compound.

properties

IUPAC Name

1,6-naphthyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYIHVFQQCKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridine-5-carbonitrile

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